N-(Dimethoxy(methyl)silyl)-N-methylacetamide
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Overview
Description
N-(Dimethoxy(methyl)silyl)-N-methylacetamide is a chemical compound characterized by the presence of both silyl and amide functional groups. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethoxy(methyl)silyl)-N-methylacetamide typically involves the reaction of dimethoxymethylsilane with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(Dimethoxy(methyl)silyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various halides and nucleophiles; reactions are conducted under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Scientific Research Applications
N-(Dimethoxy(methyl)silyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silyl-containing compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as hydrophobic coatings and adhesives
Mechanism of Action
The mechanism of action of N-(Dimethoxy(methyl)silyl)-N-methylacetamide involves the interaction of its silyl and amide groups with target molecules. The silyl group can form strong bonds with oxygen and nitrogen atoms, while the amide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modify the physical and chemical characteristics of target molecules, enhancing their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethylsilane: Similar in structure but lacks the amide group.
N-Methylacetamide: Contains the amide group but lacks the silyl group.
Trimethoxysilane: Contains three methoxy groups instead of two
Uniqueness
N-(Dimethoxy(methyl)silyl)-N-methylacetamide is unique due to the presence of both silyl and amide functional groups, which confer distinct chemical properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C6H15NO3Si |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
N-[dimethoxy(methyl)silyl]-N-methylacetamide |
InChI |
InChI=1S/C6H15NO3Si/c1-6(8)7(2)11(5,9-3)10-4/h1-5H3 |
InChI Key |
QREFMLYPZMSWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)[Si](C)(OC)OC |
Origin of Product |
United States |
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